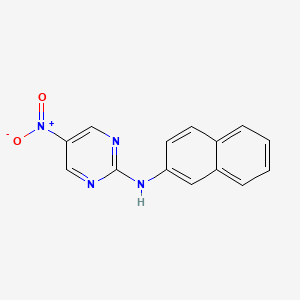![molecular formula C12H8N6 B5089380 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5089380.png)
7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile, also known as APTP, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in medicinal chemistry. APTP has a unique chemical structure that makes it an attractive target for drug development. In
Mécanisme D'action
The mechanism of action of 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is not fully understood, but it is believed to act as a kinase inhibitor. 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and BTK. By inhibiting these kinases, 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile may interfere with cellular signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects
7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to exhibit anticancer activity against several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile in lab experiments is its unique chemical structure, which makes it an attractive target for drug development. 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has also been shown to exhibit potent activity against several targets, including kinases and cancer cells. However, one limitation of using 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile. One direction is to investigate its potential use as a kinase inhibitor in the treatment of cancer and other diseases. Another direction is to explore its potential use as an antifungal and antibacterial agent. Additionally, further research is needed to fully understand the mechanism of action of 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile and its potential side effects.
Méthodes De Synthèse
The synthesis of 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves the reaction of 5-phenyl-1H-tetrazole with ethyl cyanoacetate in the presence of a base such as sodium hydride. The resulting intermediate is then treated with hydrazine hydrate to yield 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile. This method has been optimized to produce high yields of 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile with high purity.
Applications De Recherche Scientifique
7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has been the subject of scientific research due to its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has also been investigated for its potential use as a kinase inhibitor.
Propriétés
IUPAC Name |
7-amino-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6/c13-6-9-7-15-12-16-11(17-18(12)10(9)14)8-4-2-1-3-5-8/h1-5,7H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUWJGRLZAKKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=C(C=NC3=N2)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-fluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5089311.png)
![5-imino-6-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5089312.png)
![methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5089313.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5089320.png)
![N'-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,4-benzenediamine hydrochloride](/img/structure/B5089326.png)
![3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5089333.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5089336.png)
![5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089341.png)

![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5089364.png)
![8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089382.png)
amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5089386.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5089388.png)
![2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile](/img/structure/B5089393.png)